molecular formula C8H14N2O3 B6262092 rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans CAS No. 1006713-24-1

rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans

Cat. No. B6262092
CAS RN: 1006713-24-1
M. Wt: 186.2
InChI Key:
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Description

Rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans (also known as RNP) is a synthetic compound with a variety of applications in scientific research. It is a nitropiperidine derivative, which has been investigated for its ability to interact with various biomolecules. RNP has been used in various studies to study the structure and function of proteins, as well as its role in the regulation of gene expression and signal transduction.

Mechanism of Action

RNP is an inhibitor of protein kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to other molecules. The inhibition of these enzymes can lead to changes in the activity of other proteins, which can in turn lead to changes in gene expression and signal transduction.
Biochemical and Physiological Effects
RNP has been shown to inhibit the activity of various protein kinases, leading to changes in gene expression and signal transduction. In addition, RNP has been shown to inhibit the activity of various enzymes involved in the synthesis of proteins, leading to changes in protein synthesis. These changes can lead to changes in the structure and function of proteins, as well as changes in the regulation of gene expression and signal transduction.

Advantages and Limitations for Lab Experiments

RNP has a number of advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to handle and store. In addition, it is relatively non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. RNP is a racemic mixture, which means that it contains two enantiomers. This can lead to difficulty in obtaining consistent results, as the two enantiomers may have different effects.

Future Directions

The use of RNP in scientific research is still in its infancy. There are a number of potential future directions that could be explored. These include the development of more specific inhibitors of protein kinases, the development of more effective methods for separating the two enantiomers of RNP, and the development of methods for using RNP to study the structure and function of proteins. In addition, RNP could be used to study the interaction of proteins with other biomolecules, such as DNA and lipids. Finally, further research could be conducted to explore the potential therapeutic applications of RNP.

Synthesis Methods

RNP can be synthesized by a number of methods, including the reaction of nitromethane with 2-propanol in the presence of a base catalyst. The resulting product is a racemic mixture of 5R,6S-RNP and 5S,6R-RNP. The two enantiomers can then be separated by chiral chromatography.

Scientific Research Applications

RNP has been used in a variety of scientific research applications, including protein structure and function studies, gene expression studies, and signal transduction studies. It has been used to study the structure and function of proteins, as well as its role in the regulation of gene expression and signal transduction. In addition, RNP has been used to study the interaction of proteins with other biomolecules, such as DNA and lipids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-piperidone", "2-nitropropane", "isopropyl alcohol", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 2-piperidone to 5-nitro-2-piperidone", "2-piperidone is reacted with 2-nitropropane in the presence of sodium hydroxide and isopropyl alcohol to yield 5-nitro-2-piperidone.", "Step 2: Conversion of 5-nitro-2-piperidone to 5-nitro-6-(propan-2-yl)piperidin-2-one", "5-nitro-2-piperidone is reacted with isopropyl alcohol and hydrochloric acid to yield 5-nitro-6-(propan-2-yl)piperidin-2-one.", "Step 3: Racemization of 5-nitro-6-(propan-2-yl)piperidin-2-one", "5-nitro-6-(propan-2-yl)piperidin-2-one is racemized using sodium hydroxide and water.", "Step 4: Purification of rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans", "rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans is purified using magnesium sulfate and ethyl acetate." ] }

CAS RN

1006713-24-1

Product Name

rac-(5R,6S)-5-nitro-6-(propan-2-yl)piperidin-2-one, trans

Molecular Formula

C8H14N2O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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